An In-depth Technical Guide to Z-D-Glu(OtBu)-OH: Properties, Structure, and Applications in Drug Development
An In-depth Technical Guide to Z-D-Glu(OtBu)-OH: Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-D-Glu(OtBu)-OH, with the IUPAC name (2R)-2-{[(Benzyloxy)carbonyl]amino}-5-(tert-butoxy)-5-oxopentanoic acid, is a pivotal protected amino acid derivative extensively utilized in the field of peptide chemistry and drug discovery. Its unique structural features, namely the benzyloxycarbonyl (Z) protecting group on the α-amino group and the tert-butyl (OtBu) ester protecting the γ-carboxyl group, make it an invaluable building block in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Z-D-Glu(OtBu)-OH, with a focus on its role in the development of peptide-based therapeutics. Detailed experimental workflows and the logical relationships of its protecting groups are also presented.
Chemical Properties and Structure
Z-D-Glu(OtBu)-OH is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the tables below for easy reference and comparison.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2R)-2-{[(Benzyloxy)carbonyl]amino}-5-(tert-butoxy)-5-oxopentanoic acid[1] |
| CAS Number | 51644-83-8[1] |
| Molecular Formula | C₁₇H₂₃NO₆[1] |
| Synonyms | Cbz-D-Glu(OtBu)-OH, N-α-Benzyloxycarbonyl-D-glutamic acid γ-tert-butyl ester, Z-D-glutamic acid-gamma-tert-butyl ester[1] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 337.37 g/mol [1] |
| Melting Point | 86-96 °C |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |
| Appearance | White to off-white powder |
Structural Information
The chemical structure of Z-D-Glu(OtBu)-OH is characterized by a D-glutamic acid core with two key protecting groups. The benzyloxycarbonyl (Z) group protects the α-amino group, preventing unwanted reactions during peptide coupling. The tert-butyl (OtBu) group protects the γ-carboxyl group of the glutamic acid side chain, ensuring that only the α-carboxyl group is available for peptide bond formation.
Chemical Structure of Z-D-Glu(OtBu)-OH:
Caption: 2D representation of the Z-D-Glu(OtBu)-OH structure.
Experimental Protocols
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Protection of the γ-carboxyl group of D-glutamic acid: This is typically achieved by esterification with tert-butanol or isobutylene in the presence of an acid catalyst.
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Protection of the α-amino group: The resulting γ-tert-butyl ester of D-glutamic acid is then reacted with benzyl chloroformate (Cbz-Cl) or a similar reagent under basic conditions to introduce the Z-group.
Purification is generally accomplished through recrystallization or column chromatography.
The primary application of Z-D-Glu(OtBu)-OH is in solid-phase peptide synthesis (SPPS). A generalized experimental workflow for incorporating this amino acid derivative into a growing peptide chain is outlined below.
Solid-Phase Peptide Synthesis (SPPS) Workflow
SPPS is a cyclical process that allows for the efficient synthesis of peptides on a solid support (resin). The following diagram illustrates the key steps involved when using a protected amino acid like Z-D-Glu(OtBu)-OH in an Fmoc-based SPPS strategy (note: while the title compound has a Z-group, the workflow is analogous for Fmoc-protected amino acids which are more commonly used in modern SPPS).
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Role of Protecting Groups in Peptide Synthesis
The strategic use of orthogonal protecting groups is fundamental to the success of peptide synthesis. In Z-D-Glu(OtBu)-OH, the Z and OtBu groups serve distinct but complementary roles.
Caption: Logical relationship of protecting groups in Z-D-Glu(OtBu)-OH.
The orthogonality of these protecting groups is crucial. The Z-group can be removed under conditions that leave the OtBu group intact, and vice-versa, allowing for selective deprotection and modification at different stages of a complex synthesis.
Applications in Drug Development
Z-D-Glu(OtBu)-OH is a key building block in the synthesis of a wide range of peptide-based drug candidates. The incorporation of D-amino acids, such as D-glutamic acid, can confer several advantageous properties to a therapeutic peptide, including:
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Increased proteolytic stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, leading to a longer in vivo half-life.
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Enhanced receptor binding affinity and selectivity: The specific stereochemistry of a D-amino acid can lead to a more favorable interaction with the target receptor.
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Improved conformational constraint: The introduction of D-amino acids can induce specific secondary structures (e.g., β-turns) that are important for biological activity.
The glutamic acid side chain, once deprotected, provides a carboxylic acid functionality that can be used for further modifications, such as conjugation to other molecules (e.g., polyethylene glycol for improved pharmacokinetics) or for forming intramolecular lactam bridges to create cyclic peptides.
Safety and Handling
Z-D-Glu(OtBu)-OH is generally considered to be a stable compound under recommended storage conditions (cool and dry). However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this material. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Z-D-Glu(OtBu)-OH is a well-characterized and indispensable tool for chemists and pharmacologists involved in the design and synthesis of novel peptide therapeutics. Its unique combination of a D-amino acid core and orthogonal protecting groups provides a versatile platform for creating peptides with enhanced stability, activity, and drug-like properties. A thorough understanding of its chemical properties and its role in synthetic workflows is essential for its effective application in the advancement of drug discovery and development.
